N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide
Description
Structural Significance and Classification
This compound belongs to the triazole-thiophene hybrid family, characterized by the fusion of a 1,2,3-triazole ring and a thiophene carboxamide group. The molecule’s core structure features:
- A thiophene-3-carboxamide unit providing π-conjugation and hydrogen-bonding capabilities via its carbonyl group.
- A 1,2,3-triazole ring offering dipole interactions and metabolic stability due to its aromatic nitrogen-rich system.
- A branched alkyl chain (3-methylbutan-2-yl) serving as a spacer that modulates lipophilicity and steric effects.
The triazole’s 1,2,3-regioisomerism distinguishes this compound from 1,2,4-triazole analogs, influencing its electronic distribution and intermolecular interactions. NMR data from related compounds (e.g., δ 7.24–7.38 ppm for aromatic protons in thiophene-triazole hybrids) suggest similar deshielding effects in this molecule, with the triazole’s N–H likely appearing as a broad singlet near δ 11–12 ppm.
Historical Development of Triazole-Thiophene Hybrid Compounds
The synthesis of triazole-thiophene hybrids originated in the early 2000s, driven by the need to combine the pharmacological profiles of both heterocycles. Key milestones include:
- 2005 : Introduction of thiophene-triazole conjugates as kinase inhibitors, exemplified by PF-4989216, which demonstrated PI3K inhibition for cancer therapy.
- 2012 : Development of OSI-930, a dual c-Kit/VEGFR-2 inhibitor incorporating a thiophene-triazole scaffold, showing efficacy in lung and renal cancers.
- 2019 : Systematic exploration of 1,2,3-triazole-thiophene hybrids as antimicrobial agents, with compound 58 (Fig. 7 in) exhibiting MIC values of 2–4 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae.
The target compound represents an evolution of these designs, replacing linear alkyl linkers with a branched chain to improve metabolic stability—a strategy validated in 2024 studies on analogs like 6c and 10a .
Current Research Landscape and Significance
Recent advances focus on structural optimization and mechanistic studies:
- Synthetic Innovations : The 2024 synthesis of thiazolo[4,5-d]triazoles demonstrates scalable methods for triazole functionalization, applicable to this compound derivatives.
- Biological Screening : Analogous compounds (e.g., 5e and 10a ) inhibit HepG-2 and MCF-7 cancer cells at IC~50~ values <10 µM, suggesting comparable activity for the target molecule.
- Structural Analysis : X-ray crystallography of related triazole-thiophenes reveals intermolecular interactions such as N–H···S hydrogen bonds and C–H···π contacts, providing a blueprint for rational design.
Ongoing research prioritizes:
- Diversity-Oriented Synthesis : Introducing substituents at the triazole’s N1 position to modulate target selectivity.
- Computational Modeling : Density functional theory (DFT) studies to predict binding affinities for kinase targets.
- Polypharmacology : Exploiting the triazole-thiophene scaffold’s versatility to address antimicrobial resistance and oncogenic signaling pathways simultaneously.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCNKZWRBXDCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate thiophene derivatives and amide formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction temperatures to facilitate the formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of materials with specific electronic or photophysical properties .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins or nucleic acids. The thiophene ring may contribute to the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:
Key Observations:
Triazole vs. Thiadiazole : The target’s 1,2,3-triazole (vs. 1,3,4-thiadiazole in ) offers distinct electronic properties and hydrogen-bonding capabilities due to its nitrogen-rich structure .
Thiophene vs. Benzamide/Thiadiazole : The thiophene core in the target compound provides π-conjugation and sulfur-based interactions, differing from benzamide’s planar aromaticity or thiadiazole’s electron-withdrawing nature .
Synthetic Routes : While the target’s triazole likely forms via CuAAC , other compounds employ nucleophilic substitution or cyclization .
Biological Potential: Triazole-thiophene hybrids are understudied but may share antimicrobial/antitumor activities seen in analogs like 15a (antimyeloproliferative) or thiadiazole-carboxamides .
Research Findings and Data
Structural Confirmation
- X-ray Crystallography : Analogous compounds (e.g., ) use SHELXL for precise bond-length/angle determination. The target’s branched alkyl chain would require similar analysis to resolve steric effects .
- Spectroscopy : NMR peaks for the target’s triazole (δ ~7.5–8.2 ppm for aromatic H) and thiophene (δ ~6.5–7.5 ppm) align with reported data for similar structures .
Reactivity and Functionalization
- Thiophene’s electron-rich nature may enable electrophilic substitution, contrasting with benzamide’s directing groups in .
Pharmacological Prospects
- While direct activity data for the target is lacking, structural analogs like 15a and thiadiazole-carboxamides suggest possible kinase inhibition or DNA intercalation mechanisms.
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide, also known by its CAS number 2034561-93-6, is a compound that has gained interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C15H20N4OS with a molecular weight of 304.4 g/mol. The compound features a thiophene ring and a triazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole and triazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound's mechanism likely involves interaction with cellular targets that regulate cell growth and survival pathways.
Antimicrobial Properties
The triazole ring is known for its antimicrobial properties. Studies have demonstrated that related compounds possess antibacterial and antifungal activities against a range of pathogens. The effectiveness of these compounds can be attributed to their ability to inhibit key enzymes involved in microbial metabolism.
Enzyme Inhibition
this compound may also act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of both the thiophene and triazole rings is essential for the biological activity of the compound. Modifications to these structures can significantly impact potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased cytotoxicity against cancer cells |
| Alteration of alkyl chain length | Changes in solubility and bioavailability |
| Substitution on the thiophene ring | Variations in antimicrobial potency |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a series of triazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Activity : Another investigation showed that triazole-based compounds displayed significant inhibition against both gram-positive and gram-negative bacteria as well as fungi .
- Neuroprotective Effects : Research into similar compounds revealed their potential as AChE inhibitors, suggesting that they could be beneficial in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
